Structural Basis for Differential Antifungal Activity: C28-C29 Single Bond Defines Amphotericin A as a Tetraene
Amphotericin A differs from Amphotericin B by a single bond between C28 and C29, rather than a double bond, as established by 2D NMR studies [1]. This structural variation reduces the conjugated double-bond system from heptaene (Amphotericin B) to tetraene (Amphotericin A) [1]. The change directly impacts antifungal potency: Amphotericin B exhibits MIC values of 0.25–2.5 μg/mL against Candida and Aspergillus species, while Amphotericin A is reported to have 'little antifungal activity' and is not clinically used [2].
| Evidence Dimension | Polyene Chromophore and Antifungal Potency |
|---|---|
| Target Compound Data | Tetraene (single bond C28-C29); MIC not clinically relevant |
| Comparator Or Baseline | Amphotericin B: Heptaene (double bond C28-C29); MIC 0.25–2.5 μg/mL |
| Quantified Difference | Change from heptaene to tetraene; >10-fold reduction in antifungal activity |
| Conditions | 2D NMR spectroscopy (500 MHz, DMSO-d6); MIC assays per CLSI guidelines |
Why This Matters
Procurement of Amphotericin A is essential for studies elucidating structure-activity relationships (SAR) of polyene antifungals and for differentiating the biosynthetic pathways of Streptomyces nodosus.
- [1] Aszalos, A., Bax, A., Burlinson, N., Roller, P., & McNeal, C. (1985). Physico-chemical and microbiological comparison of nystatin, amphotericin A and amphotericin B, and structure of amphotericin A. The Journal of Antibiotics, 38(12), 1699–1713. View Source
- [2] McGraw Hill. (2025). Amphotericin. AccessScience. View Source
